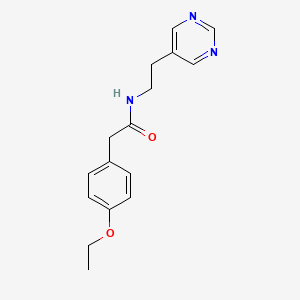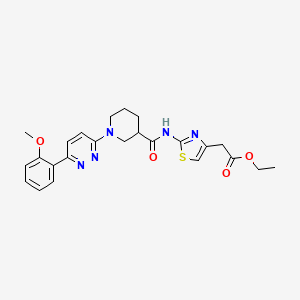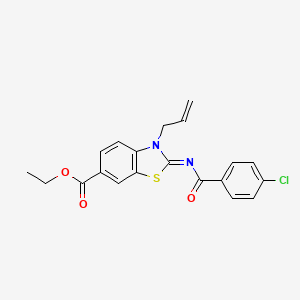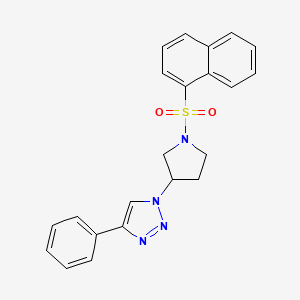![molecular formula C11H11F3N4O2 B2847147 Ethyl ((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate CAS No. 2034419-30-0](/img/structure/B2847147.png)
Ethyl ((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazole compounds are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of triazole compounds often involves the use of commercially available nonexpensive reagents . For instance, in the case of some products, the corresponding Cbz-protected piperazinones were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C to give the product with a mono-Boc-protected linker .
Molecular Structure Analysis
The molecular structure of triazole compounds is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows triazole compounds to readily bind with a variety of enzymes and receptors in the biological system .
Chemical Reactions Analysis
Triazole compounds are known for their versatile biological activities, which are attributed to their ability to readily bind with a variety of enzymes and receptors in the biological system .
Physical And Chemical Properties Analysis
The physical and chemical properties of triazole compounds can vary depending on their specific structure and the presence of any substituents .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been identified as a highly versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines. These compounds are synthesized through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, demonstrating the compound's utility in producing a diverse set of trifluoromethyl-derivatives either directly or with minimal additional steps (Honey et al., 2012).
Antimicrobial Activity
Newly synthesized compounds, including polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate, have been screened for antimicrobial activity. These studies highlight the potential of using Ethyl ((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate derivatives as antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Antileukemic Activity
Research on bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, synthesized using trifluoromethanesulfonate salt or a mesoionic oxazolone intermediate, showed activity against P388 lymphocytic leukemia. This study presents a potential application of this compound derivatives in developing antileukemic therapies (Anderson et al., 1988).
Anticancer Agents
The ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, with their ability to bind cellular tubulin and produce cell accumulation at mitosis, exhibit cytotoxic activity against experimental neoplasms in mice. This highlights another avenue for research into the anticancer applications of this compound and its derivatives (Temple et al., 1989).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . This suggests that the compound may interact with bacterial cells, possibly disrupting essential cellular processes.
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that the compound may interfere with various biochemical pathways involved in cell growth, inflammation, oxidative stress, viral replication, and enzymatic reactions .
Result of Action
Similar compounds have shown antibacterial activities, suggesting that the compound may exert bactericidal or bacteriostatic effects .
Safety and Hazards
Orientations Futures
The future directions in the research and development of triazole compounds could involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . There is also a focus on creating compound collections containing “privileged scaffolds” to eliminate a number of problems featured by commercial compound libraries, like low hit rates, poor physicochemical properties, presence of undesirable functional groups, etc .
Propriétés
IUPAC Name |
ethyl N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O2/c1-2-20-10(19)15-6-8-16-17-9-7(11(12,13)14)4-3-5-18(8)9/h3-5H,2,6H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJONJLLEDCGUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-dimethylphenyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2847070.png)
![2-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2847072.png)

![5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2847074.png)

![1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2847077.png)



![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2847084.png)
![4-[(Methylamino)carbonyl]benzoic acid](/img/structure/B2847086.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide](/img/structure/B2847087.png)